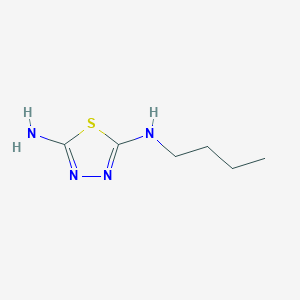
N-Butyl-1,3,4-thiadiazole-2,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-1,3,4-thiadiazole-2,5-diamine is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The unique structure of this compound, which includes a thiadiazole ring with butyl and diamine substituents, contributes to its distinctive chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Butyl-1,3,4-thiadiazole-2,5-diamine can be synthesized through several synthetic routes. One common method involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . This reaction typically requires controlled conditions, including specific temperatures and reaction times, to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: N-Butyl-1,3,4-thiadiazole-2,5-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the thiadiazole ring and the butyl and diamine substituents.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction and reagents used.
Aplicaciones Científicas De Investigación
N-Butyl-1,3,4-thiadiazole-2,5-diamine has a wide range of scientific research applications due to its unique chemical properties. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as an anticancer, antimicrobial, and anticonvulsant agent . Additionally, it has applications in materials science, where it is used in the development of polymers and coordination compounds for various industrial applications .
Mecanismo De Acción
The mechanism of action of N-Butyl-1,3,4-thiadiazole-2,5-diamine involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is attributed to its ability to inhibit certain enzymes and disrupt cellular processes essential for cancer cell survival . The compound’s antimicrobial activity is linked to its ability to interfere with bacterial cell wall synthesis and function . The exact molecular targets and pathways involved may vary depending on the specific application and biological system.
Comparación Con Compuestos Similares
N-Butyl-1,3,4-thiadiazole-2,5-diamine can be compared with other similar compounds in the thiadiazole family. Similar compounds include 1,3,4-thiadiazole-2,5-dithiol and 1,3,4-thiadiazole-2,5-diamine These compounds share the thiadiazole ring structure but differ in their substituents, which can significantly impact their chemical properties and biological activities
Propiedades
Número CAS |
89774-01-6 |
|---|---|
Fórmula molecular |
C6H12N4S |
Peso molecular |
172.25 g/mol |
Nombre IUPAC |
2-N-butyl-1,3,4-thiadiazole-2,5-diamine |
InChI |
InChI=1S/C6H12N4S/c1-2-3-4-8-6-10-9-5(7)11-6/h2-4H2,1H3,(H2,7,9)(H,8,10) |
Clave InChI |
APWPVWFOIBNRMH-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC1=NN=C(S1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]amino]ethanesulfonic acid](/img/structure/B14001434.png)
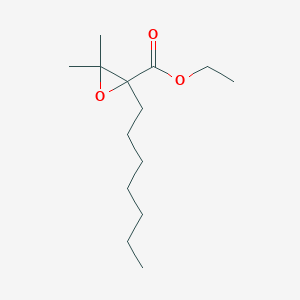
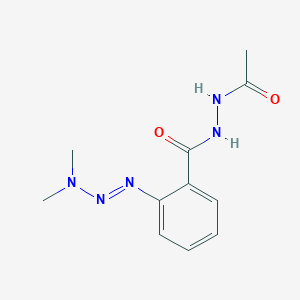

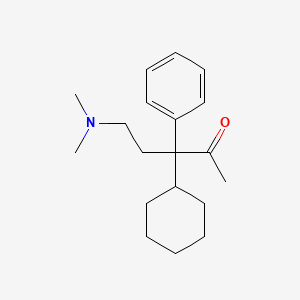
![4-[2-(4-Sulfamoylphenyl)iminohydrazinyl]benzoic acid](/img/structure/B14001458.png)
![[4-(Pyridin-2-yldisulfanyl)phenyl]methanol](/img/structure/B14001460.png)
![5-Isocyanato-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14001482.png)
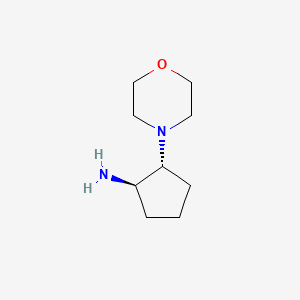
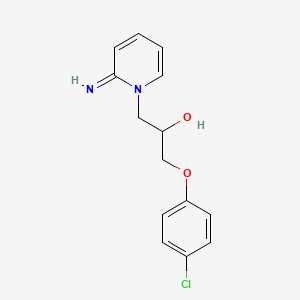
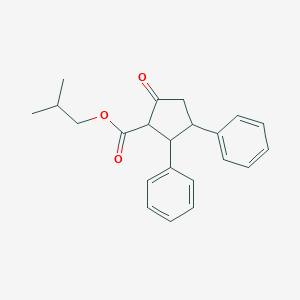

![2-[(1e)-3-Cyclohexyl-3-methyltriaz-1-en-1-yl]benzohydrazide](/img/structure/B14001510.png)
